2-Methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride
Description
Significance of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) in Neurobiological Systems
Glutamate is the principal excitatory neurotransmitter in the brain, essential for most aspects of normal brain function. nih.govwikipedia.org It exerts its effects by activating two main types of receptors: ionotropic and metabotropic. The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, more prolonged signaling cascades. wikipedia.orgwikipedia.org These receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. wikipedia.org
Metabotropic glutamate receptor 5 (mGluR5) belongs to Group I, alongside mGluR1. wikipedia.org These receptors are typically located on postsynaptic neurons and are linked to the activation of phospholipase C, which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C. wikipedia.orgyoutube.com mGluR5 is highly expressed in brain regions critical for cognitive function and emotional regulation, including the cerebral cortex, hippocampus, and striatum. wikipedia.orgyoutube.com
The strategic location and signaling mechanism of mGluR5 position it as a crucial modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgnih.gov It is involved in both long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synapses, respectively. wikipedia.org Furthermore, mGluR5 is known to interact with and modulate the function of other key neurotransmitter systems, including N-methyl-D-aspartate (NMDA) receptors and GABAergic pathways. wikipedia.orgyoutube.comnih.gov Given its integral role in regulating neuronal activity, synaptic strength, and neural circuitry, dysfunction in mGluR5 signaling has been implicated in a wide range of neurological and psychiatric disorders, such as anxiety, depression, neuropathic pain, and addiction. wikipedia.orgnih.gov
MPEP Hydrochloride as a Foundational Research Tool in mGluR5 Pharmacology
MPEP hydrochloride is a potent and selective non-competitive antagonist of the mGluR5 receptor. nih.govnih.gov Its discovery provided neuroscientists with a critical tool to pharmacologically probe the function of mGluR5. As a non-competitive antagonist, MPEP binds to an allosteric site on the receptor, a location different from the glutamate binding site, to inhibit its activation. medchemexpress.com It demonstrates high potency, with an IC₅₀ value—the concentration required to inhibit 50% of the receptor's response—of 36 nM for blocking quisqualate-stimulated phosphoinositide hydrolysis at the human mGluR5a receptor. nih.govmedchemexpress.comrndsystems.com
A key advantage of MPEP as a research tool is that it is systemically active and crosses the blood-brain barrier, allowing for in vivo administration in animal models to study the behavioral and physiological consequences of mGluR5 blockade. rndsystems.comtocris.comhellobio.com This has enabled extensive preclinical research into the potential roles of mGluR5 in various central nervous system disorders. nih.gov Studies have utilized MPEP to demonstrate the involvement of mGluR5 in anxiety, depression, pain, and addiction. nih.govmdpi.comwikipedia.org While highly selective for mGluR5 over other mGluR subtypes, some research indicates that MPEP may have off-target effects, including weak NMDA receptor antagonism and positive allosteric modulation of mGluR4 receptors, which necessitates careful interpretation of results. rndsystems.comtocris.comwikipedia.org Despite this, MPEP's primary significance lies in its role as a pioneering mGluR5 antagonist that paved the way for the development of even more selective compounds, such as MTEP. nih.govwikipedia.org
Pharmacological Profile of MPEP Hydrochloride
| Parameter | Description | Reference |
|---|---|---|
| Mechanism of Action | Potent, selective, non-competitive antagonist of mGluR5; Positive allosteric modulator of mGluR4. | medchemexpress.comrndsystems.comtocris.com |
| Potency (IC₅₀) | 36 nM at the human mGlu5a receptor. | nih.govnih.govmedchemexpress.com |
| Selectivity | No significant activity at human mGlu1b, mGlu2, mGlu3, mGlu4a, mGlu6, mGlu7b, and mGlu8a receptors at tested concentrations. | nih.govmedchemexpress.com |
| Activity | Centrally active following systemic administration; crosses the blood-brain barrier. | rndsystems.comtocris.comhellobio.com |
Historical Context of MPEP Hydrochloride Discovery and Early Preclinical Investigation
MPEP (2-Methyl-6-(phenylethynyl)pyridine) was developed by the pharmaceutical company Novartis in the late 1990s and was among the first selective antagonists identified for the mGluR5 receptor. wikipedia.org Interestingly, the compound was originally patented for a completely different application: as a liquid crystal for use in LCDs. wikipedia.org Its pharmacological properties were detailed in a landmark 1999 paper by Gasparini et al., which characterized it as a potent, selective, and systemically active mGluR5 antagonist. nih.gov
This discovery spurred a wave of preclinical research to explore the therapeutic potential of blocking mGluR5. Early investigations focused on conditions believed to involve excessive glutamatergic signaling. In animal models of anxiety, MPEP demonstrated anxiolytic-like effects in various tests, including the elevated plus-maze and conflict drinking tests in rats. nih.govnih.gov Studies also explored its potential in mood disorders, finding that MPEP exerted antidepressant-like effects in the tail suspension test in mice. nih.govnih.gov Furthermore, significant research was conducted in the area of neuropathic pain, where MPEP was shown to reverse cold hypersensitivity and mechanical hyperalgesia in rat models of nerve injury. rndsystems.commdpi.comnih.gov These foundational studies established mGluR5 as a promising target for novel therapeutics and cemented MPEP's role as an indispensable chemical probe for dissecting the complex functions of this receptor in the brain.
Key Early Preclinical Findings with MPEP
| Research Area | Animal Model | Observed Effect of MPEP | Reference |
|---|---|---|---|
| Anxiety | Rats (Vogel test, elevated plus-maze) & Mice (four-plate test) | Induced anxiolytic-like effects without affecting motor coordination. | nih.govnih.govresearchgate.net |
| Depression | Mice (tail suspension test) | Shortened immobility time, suggesting an antidepressant-like effect. | nih.govnih.gov |
| Neuropathic Pain | Rats (chronic constriction injury model) | Inhibited cold hypersensitivity. | nih.gov |
| Inflammatory Pain | Rats (inflamed hind paw) | Reversed mechanical hyperalgesia. | rndsystems.comtocris.com |
| Addiction | Animal models | Reduced self-administration of nicotine (B1678760), cocaine, and heroin. | wikipedia.org |
| Parkinson's Disease Model | MPTP-lesioned monkeys | Reduced L-DOPA-induced dyskinesias. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
219911-35-0 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-methyl-6-(2-phenylethynyl)pyridin-1-ium chloride |
InChI |
InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |
InChI Key |
PKDHDJBNEKXCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |
Appearance |
Assay:≥98%A crystalline solid |
Other CAS No. |
96206-92-7 |
Synonyms |
2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions of Mpep Hydrochloride
Mechanism of Action as a Non-Competitive Allosteric Modulator
MPEP hydrochloride, chemically known as 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, functions as a non-competitive antagonist, binding to an allosteric site on the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov This means it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site but instead modulates the receptor's function from a different location within the seven-transmembrane domain. nih.gov This allosteric modulation results in the inhibition of receptor activity, classifying MPEP as a negative allosteric modulator (NAM). acs.org
A primary mechanism through which MPEP hydrochloride exerts its antagonistic effects on mGluR5 is by inhibiting the receptor's signaling cascade. Group I mGluRs, which include mGluR5, are coupled to Gq/G11 proteins, and their activation typically stimulates phospholipase C (PLC), leading to the hydrolysis of phosphoinositides. nih.gov This process generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which act as second messengers. MPEP potently and non-competitively inhibits this pathway when stimulated by agonists. medchemexpress.comnih.gov Research demonstrates that MPEP hydrochloride can completely inhibit quisqualate-stimulated phosphoinositide (PI) hydrolysis with an IC₅₀ value of 36 nM. medchemexpress.com This inhibition of the PI hydrolysis pathway is a key indicator of its functional antagonism at the mGluR5 receptor. nih.govnih.govdntb.gov.ua
By inhibiting phosphoinositide hydrolysis, MPEP hydrochloride effectively downstream modulates intracellular signaling cascades. The generation of IP₃, a product of PI hydrolysis, is crucial for mobilizing intracellular calcium (Ca²⁺) from the endoplasmic reticulum. nih.govnih.govnih.gov Consequently, MPEP's blockade of this pathway prevents the rise in intracellular calcium concentration that would normally follow mGluR5 activation. nih.govnih.gov This disruption affects numerous cellular processes that are dependent on calcium as a second messenger. The activation of G-protein-coupled receptors can also involve other signaling pathways, such as those involving protein kinase C (PKC) and G-protein-coupled inwardly rectifying K+ channels (GIRK channels), which are also influenced by the initial receptor-G protein coupling that MPEP disrupts. mdpi.com
The allosteric binding of MPEP hydrochloride influences the physical structure of the mGluR5 receptor. Molecular dynamics simulations have indicated that MPEP binding stabilizes the mGluR5 receptor in an inactive-like conformation. acs.org This conformational stabilization prevents the receptor from adopting the active state that is necessary to engage with and activate its associated G-proteins, even when the natural agonist, glutamate, is bound to the orthosteric site. acs.org This mechanism is distinct from competitive antagonists that physically block the agonist binding site.
Receptor Selectivity Profile and Binding Properties
MPEP hydrochloride is recognized for its high selectivity for the mGluR5 receptor subtype over other metabotropic glutamate receptors, although it is not entirely devoid of off-target activity. nih.govtocris.comrndsystems.com
MPEP hydrochloride is a potent and highly selective non-competitive antagonist at the mGluR5 receptor. nih.govtocris.comrndsystems.com Its potency is demonstrated by a reported half-maximal inhibitory concentration (IC₅₀) of 36 nM. medchemexpress.comtocris.comrndsystems.com This selective antagonism has made MPEP a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the mGluR5 receptor. nih.govresearchgate.net However, some studies suggest that at higher concentrations, MPEP may also exhibit non-competitive NMDA receptor antagonist properties, which should be considered when interpreting experimental results. nih.govnih.gov
While highly selective for mGluR5, MPEP's activity at other mGluR subtypes has been assessed to establish its specificity. Studies have shown that MPEP has no significant agonist or antagonist effects at several other mGluR subtypes. medchemexpress.comnih.gov Specifically, it shows no notable activity at human mGluR2, mGluR3, mGluR7b, and mGluR8a receptors at concentrations up to 100 μM, and no activity at the human mGluR6 receptor at 10 μM. medchemexpress.com It also does not significantly affect the closely related mGluR1 subtype, which is also a Group I mGluR. nih.gov
Interestingly, MPEP hydrochloride has been identified as a positive allosteric modulator (PAM) at mGluR4 receptors, a Group III mGluR. tocris.comrndsystems.comnih.gov In this capacity, it enhances the potency and efficacy of mGluR4 agonists like L-AP4. nih.gov This dual action—acting as a NAM at mGluR5 and a PAM at mGluR4—is attributed to its ability to induce distinct receptor conformations at each subtype. acs.org
Table 1: Receptor Activity Profile of MPEP Hydrochloride
| Receptor Subtype | MPEP Activity | Potency/Concentration | Citation(s) |
|---|---|---|---|
| mGluR5 | Negative Allosteric Modulator (NAM) / Antagonist | IC₅₀ = 36 nM | tocris.com, rndsystems.com, medchemexpress.com |
| mGluR1 | No significant effect | nih.gov | |
| mGluR2 | No significant effect | No activity at 100 μM | medchemexpress.com |
| mGluR3 | No significant effect | No activity at 100 μM | medchemexpress.com |
| mGluR4 | Positive Allosteric Modulator (PAM) | Potentiates agonist response | tocris.com, rndsystems.com, nih.gov |
| mGluR6 | No significant effect | No activity at 10 μM | medchemexpress.com |
| mGluR7b | No significant effect | No activity at 100 μM | medchemexpress.com |
| mGluR8a | No significant effect | No activity at 100 μM | medchemexpress.com |
Characterization of Off-Target Receptor Interactions and Their Interpretational Implications in Research
Beyond its primary action at mGluR5, MPEP engages with several other neural targets, which can confound experimental results if not properly considered. These interactions include modulation of other glutamate receptor subtypes, as well as effects on monoamine systems.
Positive Allosteric Modulation of Metabotropic Glutamate Receptor 4 (mGluR4)
MPEP hydrochloride has been identified as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (mGluR4). nih.govnih.govnih.gov Unlike a direct agonist, a PAM enhances the receptor's response to its natural ligand, in this case, glutamate.
Studies using recombinant cell lines expressing hmGluR4 have demonstrated that MPEP can enhance both the potency and efficacy of the mGluR4 agonist L-2-amino-4-phosphonobutyrate (L-AP4). nih.gov In guanosine (B1672433) 5′-O-(3-[35S]thiotriphosphate) ([³⁵S]GTPγS) binding assays, which measure G-protein activation, MPEP produced a 1.8-fold left-shift in the L-AP4 concentration-response curve. This potentiation effect was dependent on the activation of the receptor by an agonist and was completely blocked by a competitive mGluR4 antagonist, indicating the allosteric nature of the interaction. nih.gov Interestingly, while MPEP showed no direct agonist activity in GTPγS binding studies, it did exhibit effects in whole-cell cAMP assays, which was attributed to activation by media-derived components. nih.gov This modulatory action on mGluR4 is a critical consideration in studies where MPEP is used at concentrations that may affect this receptor, typically above 10 μM.
| Parameter | Agonist | Modulator | Effect of Modulator |
| Potency (EC₅₀) | L-AP4 | 100 µM MPEP | 1.8-fold decrease (left-shift) |
| Efficacy (% of max) | L-AP4 | 100 µM MPEP | Increased maximal response |
Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors
A significant off-target effect of MPEP is its action as a noncompetitive antagonist of N-Methyl-D-Aspartate (NMDA) receptors. nih.govstocktitan.netpsychscenehub.com This interaction is particularly important as it can mediate neuroprotective effects that might otherwise be incorrectly attributed solely to mGluR5 antagonism. nih.govnih.gov This antagonistic action suggests that caution is required when interpreting the neuroprotective or behavioral effects of MPEP, as they may stem from its influence on NMDA receptor function rather than, or in addition to, its primary activity at mGluR5. nih.gov
The inhibitory effect of MPEP on NMDA receptors is concentration-dependent. In studies using cultured rat cortical neurons, MPEP demonstrated a more pronounced effect on the steady-state component of the NMDA-evoked current compared to the peak current. nih.gov
At a concentration of 20 µM, MPEP did not cause a significant change in the peak NMDA current but did reduce the steady-state current to 67.4% of the control value. nih.gov When the concentration was increased to 200 µM, MPEP significantly inhibited both the peak and steady-state currents to 59.4% and 35.1% of control values, respectively. nih.gov Furthermore, at 200 µM, MPEP was found to reduce the mean open time of the NMDA channel by approximately 50% and significantly decrease the channel's open probability. nih.gov These findings support the characterization of MPEP as a noncompetitive, open-channel blocker of the NMDA receptor. nih.gov
| MPEP Concentration | Effect on Peak NMDA Current (% of control) | Effect on Steady-State NMDA Current (% of control) | Effect on NMDA Channel Open Time (% of control) |
| 20 µM | Not significantly altered | 67.4 ± 2.3% | Not reported |
| 200 µM | 59.4 ± 4.2% | 35.1 ± 2.5% | 49.4 ± 4.12% |
Research has characterized the modulatory effects of MPEP on NMDA receptors primarily in rodent models. Studies on cultured cortical neurons from rats have been instrumental in detailing the noncompetitive antagonism and concentration-dependent inhibition of NMDA currents. nih.gov In vivo studies in rats have also shown that MPEP can attenuate certain physiological responses mediated by NMDA receptor activation. Separately, research in mice has highlighted that, unlike the NMDA antagonist MK-801, MPEP does not induce the same pattern of neurotoxicity in the retrosplenial cortex, suggesting a different functional consequence of its NMDA receptor interaction compared to classic antagonists. nih.gov While these studies confirm the effect of MPEP on NMDA receptors in both rats and mice, the existing literature does not provide a direct comparative analysis to delineate quantitative species-specific differences in this modulatory effect.
Interaction with Monoamine Transporters: Norepinephrine (B1679862) Transporter (NET) Inhibition
MPEP has been shown to interact with the norepinephrine transporter (NET), a key component in the regulation of noradrenergic signaling. medchemexpress.com In vitro studies demonstrated that MPEP binds to the human norepinephrine transporter, completely displacing the binding of [³H]-nisoxetine with a pKi of 6.63. medchemexpress.com
Furthermore, MPEP inhibits the function of the transporter. In cells expressing the human NET, MPEP inhibited the uptake of [³H]-norepinephrine with a pIC₅₀ of 5.55. medchemexpress.com In vivo experiments supported this finding, showing that administration of MPEP (30 mg/kg, i.p.) in rats led to a significant increase in norepinephrine-like oxidation current in the amygdala, an effect comparable to that of the established NET inhibitor desipramine. medchemexpress.com This inhibition of norepinephrine reuptake presents a potential mechanism for some of the observed anxiolytic- and antidepressant-like effects of MPEP. medchemexpress.comnih.gov
| Assay Type | MPEP Parameter | Value |
| Binding Assay (human NET) | pKi ([³H]-nisoxetine displacement) | 6.63 ± 0.02 |
| Uptake Assay (human NET) | pIC₅₀ ([³H]-norepinephrine uptake) | 5.55 ± 0.09 |
Inhibition of Monoamine Oxidase A (MAO-A)
Monoamine oxidase A (MAO-A) is a key enzyme in the degradation of monoamine neurotransmitters. nih.govpsychscenehub.com While MPEP exhibits activity at the norepinephrine transporter, a review of the scientific literature, including studies on its off-target profile, does not provide significant evidence that MPEP hydrochloride acts as a direct inhibitor of Monoamine Oxidase A. Its pharmacological characterizations focus on its effects on glutamate and NMDA receptors, and the norepinephrine transporter. medchemexpress.comnih.gov
Neurobiological Mechanisms of Mpep Hydrochloride Action
Modulation of Neuronal Excitability and Synaptic Transmission
MPEP hydrochloride primarily exerts its effects by blocking mGluR5. In doing so, it modulates the fundamental processes of neuronal excitability and synaptic transmission. The activation of mGluR5 is generally associated with an increase in neuronal excitability and enhancement of glutamatergic synaptic transmission. nih.gov Consequently, by antagonizing this receptor, MPEP can suppress glutamatergic synaptic transmission. fao.org
Research has shown that under conditions of elevated glutamate (B1630785), which can overwhelm natural uptake mechanisms, the application of MPEP increases the amplitude of inhibitory postsynaptic currents (IPSCs) during repetitive stimulation. nih.gov This suggests that by blocking mGluR5, MPEP can influence the balance of excitation and inhibition within neural circuits, a key factor in maintaining stable brain function. nih.gov This modulation of synaptic transmission is a foundational aspect of its broader influence on more complex neurobiological phenomena. nih.gov
Impact on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a crucial mechanism for learning and memory. MPEP has been a valuable tool for investigating the role of mGluR5 in these processes.
Effects on Long-Term Potentiation (LTP) Induction and Maintenance
Long-Term Potentiation (LTP) is a persistent strengthening of synapses that is widely considered a key cellular mechanism underlying learning and memory. researchgate.netresearchgate.net While the most studied form of LTP depends on the activation of N-methyl-D-aspartate (NMDA) receptors, certain forms are dependent on the activation of metabotropic glutamate receptors, including mGluR5. nih.gov This mGluR-dependent LTP can be expressed both presynaptically and postsynaptically and is found in various brain regions like the neocortex and hippocampus. nih.gov Given that MPEP is a potent mGluR5 antagonist, it is utilized in research to inhibit the induction and maintenance of mGluR5-dependent LTP, thereby helping to isolate and understand this specific form of synaptic plasticity. nih.gov
Effects on Long-Term Depression (LTD)
Long-Term Depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission and is a critical mechanism for clearing old memory traces and refining neural circuits. nih.gov Like LTP, LTD has various forms, some of which are dependent on the activation of group I mGluRs (mGluR1 and mGluR5). The induction of mGluR-dependent LTD can trigger a cascade that results in the internalization of AMPA receptors, weakening the synapse. nih.gov
Studies have specifically implicated mGluR5 in the induction of LTD. The application of MPEP has been shown to be effective in blocking the induction of this form of LTD, confirming that the process is mGluR5-dependent. nih.gov
Regulation of Synaptic Structural Plasticity: Dendritic Spine Density and Morphology
Synaptic plasticity is not just a functional change; it also involves physical alterations in synaptic structures, particularly in dendritic spines. MPEP has been shown to influence this structural plasticity. In a rat model of chronic migraine, a condition associated with synaptic plasticity changes, administration of MPEP restored alterations in the ultrastructure of synapses. nih.gov Furthermore, research has demonstrated that inducing mGluR-LTD can lead to a net loss of mushroom-type dendritic spines. nih.gov The application of MPEP alone was also found to cause a decrease in dendritic Synaptopodin (Synpo) clusters, a protein associated with the spine cytoskeleton. nih.gov
| Structural/Protein Marker | Observation in Chronic Migraine Model | Effect of MPEP Administration | Source |
|---|---|---|---|
| Synaptic Cleft Width | Increased | Restored towards baseline | nih.gov |
| Postsynaptic Density (PSD) Thickness | Increased | Restored towards baseline | nih.gov |
| Synaptic Interface Curvature | Increased | Restored towards baseline | nih.gov |
| PSD95 Protein Expression | Increased | Decreased | nih.gov |
| Synaptophysin (Syp) Protein Expression | Increased | Decreased | nih.gov |
Functional Interaction and Interplay with NMDA Receptor-Dependent Plasticity
There is a significant functional interplay between mGluR5 and NMDA receptors, which are critical for the most common forms of synaptic plasticity. The activation of group I mGluRs can potentiate NMDA receptor currents, and blocking these receptors with MPEP can lead to a decrease in NMDA-receptor-mediated neurotransmission. nih.gov
Interestingly, research indicates that MPEP may also exert a more direct action on the NMDA receptor itself. Studies have shown that MPEP can act as a noncompetitive NMDA receptor antagonist, directly inhibiting its function. nih.gov This action is distinct from its effect on mGluR5. The compound produces a more significant effect on the steady-state NMDA current compared to the peak current and has been observed to reduce both the open time and open probability of the NMDA channel. nih.gov This suggests that MPEP can modulate NMDA-dependent plasticity through at least two routes: indirectly by blocking mGluR5-mediated potentiation of the NMDA receptor, and directly by inhibiting the NMDA receptor channel. nih.govnih.gov This dual action underscores the complex interactions between these two critical glutamate receptor systems. nih.gov
| Parameter | MPEP Concentration | Observed Effect (% of Control or Change) | Source |
|---|---|---|---|
| Steady State NMDA Current | 20 μM | Reduced to 67.4 ± 2.3% | nih.gov |
| Peak NMDA Current | 20 μM | Not significantly altered | nih.gov |
| NMDA Channel Open Time | 20 μM | Reduced to 79.36 ± 5.13% | nih.gov |
| NMDA Channel Open Time | 200 μM | Reduced to 49.40 ± 4.12% | nih.gov |
| NMDA Channel Open Probability | 20 μM | Significantly reduced | nih.gov |
| NMDA Channel Open Probability | 200 μM | Markedly reduced | nih.gov |
Influence on Intracellular Signaling Pathways
The antagonism of mGluR5 by MPEP hydrochloride initiates a cascade of effects on downstream intracellular signaling pathways. The activation of mGluR5 is coupled to Gq proteins, which stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger calcium release from intracellular stores and activate Protein Kinase C (PKC).
By blocking mGluR5, MPEP inhibits these initial steps. Research has demonstrated that MPEP administration can inhibit the upregulation of PKC. nih.gov Furthermore, this inhibition has been shown to prevent the subsequent phosphorylation of the NR2B subunit of the NMDA receptor, a key step in modulating NMDA receptor function and plasticity. nih.gov Other signaling molecules implicated in mGluR-dependent plasticity, such as Protein Kinase A (PKA), are also modulated by these pathways. nih.gov The broad influence of MPEP on these foundational signaling cascades explains its significant impact on synaptic function and plasticity.
Phosphoinositide (PI) Hydrolysis Pathways
A primary signaling mechanism of mGluR5 is its coupling to Gq/11 proteins, which activate phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is known as phosphoinositide (PI) hydrolysis. researchgate.net
MPEP hydrochloride functions as a potent inhibitor of this pathway. In cellular assays using recombinant human mGluR5a receptors, MPEP was found to completely inhibit PI hydrolysis stimulated by the agonist quisqualate, demonstrating an IC50 value of 36 nM. nih.govresearchgate.net This antagonistic action prevents the generation of IP3 and DAG, thereby blocking the subsequent release of intracellular calcium and the activation of protein kinase C, which are critical downstream events that modulate neuronal excitability and plasticity. nih.govresearchgate.net This inhibitory effect is highly selective for mGluR5, as MPEP shows no significant agonist or antagonist activity at other mGlu receptor subtypes, including mGlu1b, at concentrations up to 30-100 μM. nih.gov
| Parameter | Value | Compound | Receptor | Assay |
| IC50 | 36 nM | MPEP | human mGluR5a | Quisqualate-stimulated PI hydrolysis |
This table summarizes the inhibitory concentration of MPEP on phosphoinositide hydrolysis.
Protein Kinase C (PKC) and NR2B Phosphorylation
The activation of mGluR5 and the subsequent PI hydrolysis cascade directly lead to the activation of Protein Kinase C (PKC). mdpi.com Activated PKC, in turn, can phosphorylate various intracellular proteins, including the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The phosphorylation of NR2B is a critical step in modulating the activity of NMDA receptors and is implicated in processes such as synaptic plasticity and inflammatory pain. mdpi.com
Research has demonstrated that inflammation can induce an increase in the tyrosine phosphorylation of the NR2B subunit in the spinal cord. This effect is part of a signaling cascade that involves G-protein-coupled receptors and is dependent on PKC activation. mdpi.com Studies have shown that the administration of a PKC inhibitor can block this inflammation-induced NR2B phosphorylation. mdpi.com
Given that MPEP hydrochloride blocks the initial step of mGluR5 activation, it effectively prevents the downstream activation of PKC. nih.gov Consequently, MPEP can inhibit the subsequent PKC-mediated phosphorylation of the NR2B subunit. This mechanism suggests that the neuroprotective and analgesic properties of MPEP may, in part, be attributable to its ability to interrupt this specific signaling pathway that links mGluR5 activation to the modulation of NMDA receptor function. nih.govmdpi.com
Convergence on Common Signaling Cascades Affecting Neuronal Responses
The signaling pathways initiated by mGluR5 activation converge on several critical cascades that ultimately regulate neuronal excitability and response. By blocking mGluR5, MPEP hydrochloride modulates these convergent pathways. One major pathway is the PI hydrolysis/intracellular calcium release cascade, which directly influences neuronal firing. nih.govresearchgate.net For instance, in the CA1 area of the hippocampus, the application of the mGluR agonist DHPG induces neuronal firing, an effect that is blocked by the administration of MPEP. nih.gov
Furthermore, the mGluR5 pathway functionally intersects with the signaling of NMDA receptors. While MPEP's primary target is mGluR5, its downstream effects impact NMDA receptor activity, partly through the inhibition of PKC-mediated NR2B phosphorylation as described above. researchgate.netmdpi.com There is also evidence suggesting that MPEP itself may directly, albeit more weakly, modulate NMDA receptor channels, contributing to its neuroprotective effects. researchgate.net This convergence is significant in conditions of neuronal hyperexcitability and excitotoxicity, where both mGluR5 and NMDA receptors play a crucial role. The synergistic effect between mGluR5 and NMDA receptors in the development of morphine tolerance further highlights this convergence, which can be attenuated by MPEP. nih.gov
Regulation of Neurotransmitter Systems Beyond Glutamate
The influence of MPEP hydrochloride extends beyond the glutamatergic system, modulating the activity of other critical neurotransmitter networks, including the norepinephrine (B1679862) and opioid systems.
Norepinephrine System Modulation and In Vivo Voltammetric Responses
Evidence suggests that MPEP hydrochloride can act as an inhibitor of the norepinephrine transporter (NET). pnas.org This action provides a mechanism for its anxiolytic- and antidepressant-like effects that is distinct from its mGluR5 antagonism. In vitro studies have shown that MPEP can displace the binding of [3H]-nisoxetine, a selective NET ligand, and inhibit the uptake of norepinephrine in cells expressing the human NET, with a pIC50 of 5.55. pnas.org
In vivo studies using differential pulse voltammetry have substantiated this finding. pnas.org Administration of MPEP was found to significantly increase norepinephrine-like voltammetric signals in the amygdala, a brain region critical for processing fear and anxiety. pnas.org This increase in extracellular norepinephrine is consistent with the blockade of its reuptake via NET. Concurrently, MPEP was observed to decrease the firing rate of neurons in the locus coeruleus, the principal site of norepinephrine synthesis in the brain, an effect also seen with the established NET inhibitor desipramine. pnas.org
| Finding | Method | Brain Region | Effect of MPEP |
| Increased NE-like signal | In Vivo Differential Pulse Voltammetry | Amygdala | Significant Increase |
| Decreased cell firing | Electrophysiology | Locus Coeruleus | Significant Decrease |
| Inhibited [3H]-NE uptake | In Vitro Uptake Assay | LLCPK cells (hNET) | pIC50 of 5.55 |
This table presents the observed effects of MPEP on the norepinephrine system based on different experimental methods.
Functional Interactions with Opioid Receptors (e.g., μ-opioid receptor)
There are significant functional interactions between the mGluR5 receptor, MPEP's target, and the μ-opioid receptor (MOR), which are co-localized in brain and spinal cord regions associated with pain processing. pnas.orgnih.gov While one study indicated that mGluR5 does not directly interact with μ-opioid receptors, the functional crosstalk between their signaling pathways is well-established. nih.gov
Administering MPEP in conjunction with morphine has been shown to potentiate the analgesic effects of the opioid and delay the development of antinociceptive tolerance. nih.govnih.govnih.gov This suggests a synergistic relationship where blocking mGluR5 signaling enhances the efficacy of MOR activation. The mechanism may involve the prevention of opioid-induced cellular adaptations, such as the upregulation of neuronal nitric oxide synthase (nNOS), which is associated with tolerance. nih.gov Co-administration of MPEP with morphine was found to partially inhibit this nNOS upregulation in the spinal cord. nih.gov
The concept of a physical MOR-mGluR5 heteromer has been proposed as a potential target for novel analgesics, and bivalent ligands containing both a MOR agonist and an MPEP-related pharmacophore have been developed to explore this possibility. pnas.orgnih.gov These findings underscore a critical modulatory role for MPEP in opioid signaling, primarily by counteracting the glutamate-driven neuroplastic changes that lead to opioid tolerance and dependence. nih.govpnas.org
Preclinical Behavioral Pharmacology of Mpep Hydrochloride in Animal Models
Studies in Models of Affective Disorders
The role of glutamatergic neurotransmission in the pathophysiology of affective disorders has led to the investigation of compounds like MPEP hydrochloride as potential anxiolytics and antidepressants.
Anxiolytic-Like Effects in Rodent Anxiety Models
MPEP hydrochloride has demonstrated notable anxiolytic-like properties across various well-established rodent models of anxiety.
In the elevated plus maze , a test that assesses anxiety-like behavior by measuring the rodent's willingness to explore open, unprotected spaces, MPEP hydrochloride has shown significant effects. In rats, oral administration of MPEP at 30 mg/kg resulted in a significant increase in the percentage of time spent in the open arms (up to 64%) and the percentage of entries into the open arms (up to 63%). medchemexpress.com Intraperitoneal administration at doses of 3 and 10 mg/kg also significantly increased the total number of arm entries. medchemexpress.com Another study in rats demonstrated that MPEP (1–30 mg/kg) induced anxiolytic-like effects in the elevated plus-maze test. nih.gov In a model of ethanol (B145695) withdrawal-induced anxiety, MPEP at 10 mg/kg significantly increased the percentage of total time spent in the open arms and the number of open arm entries. nih.govresearchgate.net
The stress-induced hyperthermia model, which measures the rise in body temperature in response to a stressful stimulus, has also been utilized to evaluate the anxiolytic potential of MPEP hydrochloride. In DBA/2 mice, MPEP hydrochloride dose-dependently attenuated stress-induced hyperthermia at doses of 10-30 mg/kg, indicating an anxiolytic-like profile. nih.gov
Table 1: Anxiolytic-Like Effects of MPEP Hydrochloride in Rodent Models
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| Elevated Plus Maze | Rat | Oral administration (30 mg/kg) significantly increased time spent in and entries into open arms. medchemexpress.com | medchemexpress.com |
| Elevated Plus Maze | Rat | Induced anxiolytic-like effects at doses of 1–30 mg/kg. nih.gov | nih.gov |
| Elevated Plus Maze (Ethanol Withdrawal) | Rat | 10 mg/kg significantly increased open arm time and entries. nih.govresearchgate.net | nih.govresearchgate.net |
| Stress-Induced Hyperthermia | Mouse | Dose-dependently attenuated hyperthermia at 10-30 mg/kg. nih.gov | nih.gov |
Antidepressant-Like Effects in Rodent Depression Models
The potential antidepressant properties of MPEP hydrochloride have been investigated in widely used rodent models of depression.
In the forced swim test , a model that assesses behavioral despair, MPEP hydrochloride has shown antidepressant-like activity. In mice, MPEP (1, 10, and 20 mg/kg) significantly decreased the immobility time, with the highest dose producing a 55% reduction, an effect comparable to the standard antidepressant imipramine. medchemexpress.com
The olfactory bulbectomy model in rats, a surgical model of depression, has also been used to study the effects of MPEP hydrochloride. Prolonged, but not acute, treatment with MPEP hydrochloride was found to reverse the learning deficits observed in bulbectomized rats, suggesting an antidepressant-like effect with chronic administration. nih.gov
Table 2: Antidepressant-Like Effects of MPEP Hydrochloride in Rodent Models
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| Forced Swim Test | Mouse | Significantly decreased immobility time (1-20 mg/kg); 55% reduction at 20 mg/kg. medchemexpress.com | medchemexpress.com |
| Olfactory Bulbectomy | Rat | Prolonged treatment reversed learning deficits. nih.gov | nih.gov |
Effects on Sleep Architecture as a Putative Biomarker for Antidepressant Activity
Alterations in sleep architecture, particularly the suppression of rapid eye movement (REM) sleep, are considered potential biomarkers for antidepressant efficacy. Studies on MPEP hydrochloride have revealed significant effects on sleep patterns. In rats, MPEP has been shown to affect sleep architecture. nih.gov Benzodiazepines, another class of drugs with anxiolytic properties, are known to increase stage 2 of NREM sleep and decrease the time of stages 3 and 4 of NREM sleep, along with a reduction in REM sleep time. nih.gov The analysis of sleep patterns, including REM and deep sleep, can be achieved with a single channel of EEG. google.com
Research in Models of Pain and Nociception
MPEP hydrochloride has been extensively studied for its potential analgesic effects in various models of pain.
Antinociceptive and Anti-Allodynic Effects in Neuropathic Pain Models
In models of neuropathic pain , which mimics the chronic pain state resulting from nerve injury, MPEP hydrochloride has demonstrated both antinociceptive (pain-relieving) and anti-allodynic (reduction of pain from non-painful stimuli) effects. The chronic constriction injury (CCI) model is a commonly used method to induce neuropathic pain in rodents. nih.govane.pl
Attenuation of Inflammatory Pain Responses
MPEP hydrochloride has also shown efficacy in reducing pain associated with inflammation. In a rat model of inflammatory pain induced by complete Freund's adjuvant (CFA), MPEP hydrochloride was found to reverse mechanical hyperalgesia in the inflamed paw. tocris.comnih.gov
Table 3: Effects of MPEP Hydrochloride in Pain Models
| Pain Model Type | Specific Model | Species | Key Findings | Reference |
|---|---|---|---|---|
| Neuropathic Pain | Chronic Constriction Injury (CCI) | Rat | A standard model for inducing neuropathic pain. nih.govane.pl | nih.govane.pl |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA) | Rat | Reversed mechanical hyperalgesia in the inflamed paw. tocris.comnih.gov | tocris.comnih.gov |
Potentiation of Opioid Analgesia and Modulation of Opioid Tolerance Development
MPEP hydrochloride has been shown to enhance the pain-relieving effects of opioids and delay the development of tolerance to these effects. In preclinical studies, MPEP potentiated the antinociceptive effects of morphine in various pain models, including the hotplate and warm water tail-withdrawal tests. unc.edu This potentiation was more significant in the hotplate procedure. unc.edu However, in a model of persistent inflammatory pain using capsaicin, the highest dose of MPEP attenuated the effects of a dose of morphine that produced intermediate levels of pain relief. unc.edu
The development of tolerance to the analgesic effects of morphine, a common issue with long-term opioid use, has also been a focus of research. nih.govfrontiersin.orgfrontiersin.org Studies have shown that MPEP can attenuate the development of tolerance to morphine-induced antinociception in mice. unc.edunih.gov When administered alongside morphine over a period of six days, MPEP significantly reduced the development of tolerance. nih.gov Interestingly, when a low dose of MPEP was combined with a low dose of the NMDA receptor antagonist memantine, the combination also significantly attenuated opioid tolerance, suggesting the involvement of both mGluR5 and NMDA receptors in this process. nih.gov
Table 1: Effect of MPEP on Morphine Analgesia and Tolerance
| Animal Model | Effect of MPEP on Morphine Analgesia | Effect of MPEP on Morphine Tolerance | Reference |
|---|---|---|---|
| Mouse (Hotplate Test) | Potentiation | Attenuation | unc.edunih.gov |
| Mouse (Warm Water Tail-Withdrawal) | Biphasic (attenuation at moderate dose, potentiation at high dose) | Not Specified | unc.edu |
| Rat (Capsaicin-induced pain) | Attenuation of intermediate morphine dose effects | Not Specified | unc.edu |
Modulation of Spinal Nociceptive Processing
MPEP hydrochloride has demonstrated the ability to modulate the processing of pain signals at the spinal cord level. aneskey.com The spinal cord is a critical site for the transmission and modulation of nociceptive information. aneskey.comnih.gov Research indicates that metabotropic glutamate (B1630785) receptors, particularly the mGluR5 subtype, are abundantly expressed in the spinal cord and play a significant role in nociceptive transmission. nih.gov
Intrathecal administration of MPEP in mice has been shown to inhibit the nociceptive responses induced by various substances that excite pain-sensing neurons. nih.gov MPEP significantly reduced the pain-related behaviors caused by the injection of glutamate and trans-ACPD. nih.gov Furthermore, it also diminished the nociceptive responses triggered by substance P, bradykinin, and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov These findings suggest that mGluR5 is involved in the spinal processing of pain signals mediated by these diverse molecules. nih.gov Electrophysiological studies have further supported the role of mGluR5 in spinal nociceptive processing, showing that MPEP can reduce enhanced synaptic transmission in the dorsal horn of the spinal cord in models of neuropathic pain. nih.gov
Enhanced Analgesia through Combined Receptor Antagonism (e.g., 5-HT2aR)
Research into enhancing the analgesic effects of MPEP has explored its combination with antagonists of other receptor systems, such as the serotonin (B10506) 5-HT2A receptor (5-HT2aR). The rationale behind this approach is that multiple neurotransmitter systems are involved in the complex processing of pain.
While direct studies combining MPEP with a specific 5-HT2aR antagonist for analgesia were not prevalent in the search results, the concept of multimodal analgesia is well-established. semanticscholar.orgpainphysicianjournal.com For instance, TNX-102 SL, a sublingual formulation of cyclobenzaprine (B1214914) hydrochloride, is a multifunctional agent with antagonist activity at several receptors, including the 5-HT2A receptor, and is being developed for the treatment of fibromyalgia. stocktitan.net This highlights the therapeutic potential of targeting multiple receptors, including 5-HT2A, to manage pain. The principle of combining different pharmacological agents to achieve synergistic pain relief is a common strategy in pain management. painphysicianjournal.com
Investigations in Models of Substance Use Disorders and Addiction
Attenuation of Drug Self-Administration and Seeking Behaviors (e.g., Nicotine (B1678760), Cocaine, Heroin, Ketamine, Ethanol)
MPEP hydrochloride has been extensively investigated for its potential to reduce the rewarding and reinforcing effects of various drugs of abuse. In animal models, MPEP has been shown to decrease the self-administration of several substances.
Nicotine: MPEP selectively reduces nicotine self-administration in rats without affecting responding for food, suggesting a specific effect on nicotine's reinforcing properties. nih.gov It has also been found to decrease the "break point" for nicotine in a progressive ratio schedule of reinforcement, indicating a reduction in the motivation to obtain the drug. nih.gov
Cocaine: Studies have shown that MPEP can decrease the reinforcing and motivational properties of cocaine. nih.gov However, some research indicates that under certain conditions, MPEP might potentiate the rewarding properties of cocaine, particularly in priming-induced reinstatement of conditioned place preference (CPP), suggesting a complex role for mGluR5 in cocaine relapse. nih.govicati.org
Ethanol: MPEP has been found to dose-dependently reduce ethanol-reinforced responding in mice without affecting water-reinforced responding. nih.gov It specifically decreases the number of ethanol response bouts and delays the onset of ethanol self-administration. nih.gov This effect of reducing operant ethanol self-administration has also been observed in alcohol-preferring rats, even after periods of alcohol deprivation. nih.gov
Heroin and Other Opioids: While direct studies on heroin self-administration were less prominent in the search results, the findings related to morphine provide relevant insights. MPEP has been shown to inhibit the acquisition of morphine-conditioned place preference, suggesting it can reduce the rewarding effects of opioids. unc.edu
Inhibition of Cue- and Schedule-Induced Reinstatement of Drug-Seeking
A significant challenge in treating addiction is the high rate of relapse, which can be triggered by exposure to drug-associated cues or certain schedules of reinforcement. marquette.edu MPEP has shown promise in preventing this relapse-like behavior in preclinical models.
MPEP has been found to attenuate the reinstatement of nicotine-seeking behavior induced by both drug-associated cues and a fixed-time food schedule. nih.gov Similarly, the mGluR5 antagonist MTEP, a compound related to MPEP, has been shown to reduce cue- and drug-induced reinstatement of methamphetamine-seeking behavior. nih.gov In models of cocaine addiction, both MPEP and MTEP dose-dependently attenuated the reinstatement of drug-seeking induced by a priming injection of cocaine. nih.govresearchgate.net Furthermore, MTEP also reduced cocaine cue-induced reinstatement of drug-seeking. nih.gov These effects appear to be specific to drug-related cues, as MPEP and MTEP did not affect the reinstatement of sucrose-seeking. nih.gov
Table 2: Effect of MPEP on Drug-Seeking Behaviors
| Drug of Abuse | Effect on Self-Administration | Effect on Cue/Schedule-Induced Reinstatement | Reference |
|---|---|---|---|
| Nicotine | Attenuation | Attenuation | nih.govnih.govnih.gov |
| Cocaine | Attenuation (complex effects on reinstatement) | Attenuation | nih.govnih.govicati.orgnih.govresearchgate.net |
| Ethanol | Attenuation | Not Specified | nih.govnih.gov |
| Methamphetamine | Not Specified | Attenuation (by related compound MTEP) | nih.gov |
Reduction of Opioid Withdrawal Symptoms (e.g., Morphine Withdrawal)
Opioid withdrawal is a distressing and physically taxing experience that often contributes to relapse. nih.govhealthline.comsouthsideharmreduction.org MPEP and the related compound MTEP have been shown to alleviate some of the behavioral signs of morphine withdrawal in rats. if-pan.krakow.plnih.gov
In morphine-dependent rats, pretreatment with MPEP or MTEP significantly attenuated several signs of naloxone-precipitated withdrawal, including chewing, digging, and salivation. nih.gov Similarly, in mice, another mGluR5 antagonist, MTEP, produced a dose-dependent reduction in naloxone-induced jumping, a key indicator of morphine withdrawal. if-pan.krakow.pl These findings suggest that blocking mGluR5 receptors can mitigate the severity of physical withdrawal symptoms from opioids. if-pan.krakow.plnih.gov The mechanism may involve the modulation of glutamate transmission, as NMDA receptor antagonists are also known to reduce opioid withdrawal symptoms. if-pan.krakow.pl The potential of mGluR5 antagonists to alleviate withdrawal without the sedative side effects of NMDA antagonists makes them a topic of interest in addiction research. if-pan.krakow.pl
General Inhibition of Schedule-Induced Behaviors
MPEP hydrochloride (2-methyl-6-(phenylethynyl)-pyridine hydrochloride), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), has been shown to influence behaviors that are not directly contingent on reinforcement but are induced by the schedule of reinforcement itself. In preclinical studies, MPEP has demonstrated a general inhibitory effect on such schedule-induced behaviors. For instance, in rats, MPEP has been found to significantly attenuate schedule-induced polydipsia, an excessive drinking behavior that develops when animals are subjected to intermittent food delivery schedules. nih.gov This suggests that mGluR5 may play a role in the expression of compulsive-like behaviors that emerge as a byproduct of certain reinforcement schedules. nih.govfrontiersin.org
Further research has explored the effects of MPEP on nicotine-seeking behavior induced by a schedule of reinforcement. In these studies, MPEP was observed to attenuate the reinstatement of nicotine-seeking that was induced by a fixed-time schedule of food pellet presentation. nih.gov This finding points towards a broader inhibitory role of MPEP on behaviors driven by the temporal regularities of reinforcement schedules, rather than being specific to a particular reinforcer. nih.gov The table below summarizes the key findings related to MPEP's effect on schedule-induced behaviors.
| Animal Model | Behavior Studied | Key Finding with MPEP Hydrochloride |
| Rat | Schedule-Induced Polydipsia | Significantly attenuated excessive drinking induced by a fixed-time food schedule. nih.gov |
| Rat | Schedule-Induced Nicotine-Seeking | Reduced the reinstatement of nicotine-seeking behavior induced by a non-contingent food delivery schedule. nih.gov |
Efficacy in Models of Neurodevelopmental and Neurodegenerative Disorders
Fragile X syndrome is a genetic disorder characterized by intellectual disability and behavioral challenges, often including sensory hypersensitivity and seizures. elsevierpure.comupf.edu The Fmr1 knockout (KO) mouse is a widely used animal model that recapitulates many of the core features of FXS, including an increased susceptibility to audiogenic (sound-induced) seizures. elsevierpure.commeliordiscovery.com
A robust and frequently reported phenotype in Fmr1 KO mice is their heightened sensitivity to audiogenic seizures. meliordiscovery.comjci.org Research has consistently demonstrated that MPEP hydrochloride can effectively suppress these seizures. nih.govnih.gov Administration of MPEP to Fmr1 KO mice prior to an auditory challenge significantly reduces the incidence and severity of the resulting seizures. nih.govnih.gov This anti-convulsant effect highlights the therapeutic potential of mGluR5 antagonism in addressing the hyperexcitability characteristic of FXS. nih.gov The "mGluR theory of fragile X" posits that excessive signaling through mGluR5 contributes to many of the synaptic and behavioral abnormalities seen in the disorder. upf.edu The efficacy of MPEP in mitigating audiogenic seizures in the mouse model provides strong support for this theory. nih.gov
The absence of the fragile X mental retardation protein (FMRP) in FXS leads to dysregulated protein synthesis at the synapse, a key pathophysiological mechanism. upf.edunih.gov FMRP normally acts as a translational repressor for a number of mRNAs, and its absence results in an overproduction of certain proteins downstream of mGluR5 activation. nih.gov MPEP, by blocking mGluR5, can help to normalize this excessive protein synthesis. upf.edu For example, the synthesis of amyloid precursor protein (APP), which is elevated in Fmr1 KO mice, can be attenuated by mGluR5 blockade. nih.gov
Prenatal exposure to valproic acid (VPA) in rodents is a well-established environmental model that induces behavioral and neurobiological changes resembling those seen in autism spectrum disorder (ASD). researchgate.netnih.govfrontiersin.org These models are valuable for investigating the underlying pathophysiology of ASD and for screening potential therapeutic agents. nih.gov The VPA model is characterized by core ASD-like symptoms, including impaired social interaction and the presence of repetitive behaviors. frontiersin.orgfrontiersin.org
Studies have indicated that the glutamatergic system, particularly mGluR5, is dysregulated in the VPA model of autism. frontiersin.orgnih.gov Research has shown that treatment with an mGluR5 antagonist can alleviate some of the ASD-like behaviors in VPA-exposed animals, such as repetitive behaviors and anxiety. frontiersin.org While some studies have used other mGluR5 antagonists, the findings support the potential for MPEP to have similar ameliorative effects in this model. For instance, one study found that another mGluR5 selective antagonist, MTEP, did not produce an effect on impaired ultrasonic vocalizations in infant VPA-exposed rats, suggesting that the therapeutic window and specific behavioral domains affected by mGluR5 antagonism may vary. nih.gov
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov Preclinical research for PD often utilizes neurotoxin-based models, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), to mimic the dopaminergic cell death seen in the human condition. nih.govmdbiosciences.comwjpmr.com
The role of mGluR5 in the pathophysiology of Parkinson's disease has become an area of increasing interest. michaeljfox.org Preclinical data suggest that mGluR5 may be involved in the neurotoxic cascade that leads to the degeneration of neurons. michaeljfox.org While specific studies focusing solely on the efficacy of MPEP hydrochloride in these models are part of a broader investigation into mGluR5 antagonists, the general hypothesis is that blocking this receptor could offer neuroprotective effects. michaeljfox.orgresearchgate.net The concept is that by modulating glutamatergic transmission, mGluR5 antagonists might prevent or slow the progression of neuronal damage. michaeljfox.org The table below outlines the common preclinical models for PD where a compound like MPEP could be evaluated.
| Preclinical Model | Description | Potential Therapeutic Rationale for MPEP Hydrochloride |
| 6-hydroxydopamine (6-OHDA) Model | Injection of the neurotoxin 6-OHDA into the brain to selectively destroy dopaminergic neurons. nih.gov | To investigate the potential neuroprotective effects of mGluR5 antagonism against 6-OHDA-induced neurodegeneration. |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model | Systemic administration of the neurotoxin MPTP, which is metabolized to the toxicant MPP+, leading to the destruction of dopaminergic neurons. mdbiosciences.comwjpmr.com | To assess whether blocking mGluR5 with MPEP can mitigate the dopaminergic cell loss and motor deficits induced by MPTP. |
Parkinson's Disease (PD) Models
Antiparkinsonian Effects (e.g., reduction of haloperidol-induced catalepsy)
The potential of MPEP hydrochloride (MPEP) to alleviate motor symptoms of Parkinson's disease has been investigated using the haloperidol-induced catalepsy model in rats, a standard preclinical screen for antiparkinsonian compounds. nih.govresearchgate.net Catalepsy, characterized by an inability to initiate movement, is induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) and mimics the akinesia seen in Parkinson's disease.
| Treatment Regimen | Observation | Outcome | Source |
|---|---|---|---|
| Acute MPEP Injection | Overall catalepsy score | Not significantly antagonized | nih.govoup.com |
| Acute MPEP Injection | Catalepsy at 150 min post-haloperidol | Trend toward reversal (p=0.07) | nih.govoup.com |
| Chronic MPEP Treatment (3 weeks) | Overall catalepsy score | No significant influence | nih.govoup.com |
Reversal of Levodopa-Induced Dyskinesia (LID)
A significant challenge in the long-term treatment of Parkinson's disease is the development of levodopa-induced dyskinesia (LID), involuntary movements that emerge after prolonged therapy. The potential of MPEP to mitigate LID has been explored in primate models of parkinsonism. In a study using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys, co-treatment with MPEP was found to reduce the development of LID. scilit.comdocumentsdelivered.com
The mechanism underlying this effect appears to be linked to the modulation of neuroinflammation. The L-dopa-treated dyskinetic monkeys exhibited increased levels of markers for microglial activation (Iba1 and CD68) and reactive astrocytes (GFAP) in key areas of the basal ganglia, including the putamen, substantia nigra, and globus pallidus. scilit.com Co-treatment with MPEP prevented these increases, and a strong positive correlation was observed between the severity of dyskinesia and the levels of these inflammatory markers. scilit.comdocumentsdelivered.com This suggests that MPEP's ability to inhibit glutamate activity reduces not only the expression of LID but also the associated inflammatory response in the brain. scilit.com
| Brain Region | Inflammatory Marker | Observation in LID Monkeys | Effect of MPEP | Source |
|---|---|---|---|---|
| Putamen | Iba1, CD68 | Increased | Prevented increase | scilit.com |
| GFAP | Increased | Prevented increase | scilit.comdocumentsdelivered.com | |
| Substantia Nigra | Iba1 | Increased | Prevented increase | scilit.com |
| Globus Pallidus | Iba1, CD68 | Increased | Prevented increase | scilit.com |
| Subthalamic Nucleus | GFAP | Increased | Prevented increase | scilit.comdocumentsdelivered.com |
Effects on Non-Motor Symptoms in PD Models (e.g., obsessive-compulsive disorder)
Beyond motor deficits, Parkinson's disease encompasses a range of non-motor symptoms that significantly impact quality of life. nih.govmdpi.com Preclinical research suggests a role for mGluR5 antagonism in addressing some of these symptoms. Studies have shown that MPEP-mediated blockade of mGluR5 can ameliorate cognitive impairments in animal models of Parkinson's disease, including alpha-synuclein (B15492655) transgenic mice and MPTP-lesioned rats. nih.gov
Furthermore, investigations into the broader psychopharmacological profile of MPEP reveal potential anxiolytic- and antidepressant-like effects. researchgate.net In various rodent models of anxiety, such as the Vogel conflict drinking test and the elevated plus-maze, MPEP demonstrated effects comparable to the anxiolytic drug diazepam. researchgate.net It also showed antidepressant-like activity in the tail suspension test in mice, with an efficacy similar to the antidepressant imipramine. researchgate.net These findings suggest that the involvement of mGluR5 is not limited to motor control and that its antagonism by compounds like MPEP could potentially address non-motor cognitive and mood-related symptoms associated with neurological disorders.
Migraine Models and Trigeminal Nociception
While direct studies of MPEP in specific migraine models are limited, its mechanism of action is highly relevant to the underlying pathophysiology of migraine, which involves the activation of the trigeminal nervous system. nih.govmdpi.com The trigeminovascular system is a key player in migraine pain, where activation of trigeminal nociceptors leads to the release of neuropeptides like CGRP, causing neurogenic inflammation and pain. nih.govmdpi.com
Glutamate signaling via mGluR5 plays a crucial role in pain signaling and hypersensitivity within the trigeminal ganglion. researchgate.net Activation of mGluR5 in sensory nerve terminals can lead to the sensitization of key nociceptors, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), which are responsible for thermal and mechanical sensation. researchgate.net Therefore, antagonizing mGluR5 could theoretically dampen this sensitization process. Studies using mGluR5 antagonists in other pain models have shown efficacy in reducing nociceptive responses. For instance, MPEP effectively reduced thermal hyperalgesia in neuropathic pain models and decreased nociceptive responses in the formalin test, a model of inflammatory pain. researchgate.netnih.gov These findings suggest that by blocking mGluR5, MPEP could modulate nociceptive signaling within the trigeminal system, a key target for migraine therapies.
Neuroprotection in Models of Acute Brain Injury (e.g., Ischemia/Reperfusion)
The role of mGluR5 antagonists, including MPEP, has been investigated for their neuroprotective potential following acute brain injury, particularly in models of cerebral ischemia-reperfusion. researchgate.netsemanticscholar.org In a rat model of temporary middle cerebral artery occlusion (MCAo), a model for focal ischemic stroke, MPEP demonstrated significant neuroprotective effects. nih.govscilit.com
When administered shortly after the ischemic event, MPEP treatment led to a substantial reduction in infarct volume. nih.gov One study reported a 61% reduction in 24-hour infarct volume, while another found a 44% reduction at 72 hours post-ischemia. nih.gov This reduction in brain damage was correlated with significant recovery in neurological function over a 72-hour period. nih.gov The neuroprotective effects of MPEP in these models are thought to be mediated, at least in part, through the modulation of excitotoxicity. nih.govnih.gov However, it has also been noted that MPEP can act as a non-competitive NMDA receptor antagonist, which may contribute to its neuroprotective actions, suggesting a complex mechanism beyond selective mGluR5 blockade. nih.gov
| Parameter | MPEP Treatment Effect | Source |
|---|---|---|
| Infarct Volume (at 24h) | Reduced by 61% | nih.gov |
| Infarct Volume (at 72h) | Reduced by 44% | nih.gov |
| Neurological Function (over 72h) | Significant recovery | nih.gov |
Epilepsy and Excitotoxicity Models
Given the role of excessive glutamate transmission in the pathophysiology of epilepsy, mGluR5 antagonists like MPEP have been evaluated for their anticonvulsant properties. semanticscholar.orgfrontiersin.org In a study using a pilocarpine-induced seizure model in young rats, pretreatment with MPEP demonstrated significant neuroprotective and anticonvulsant effects. nih.gov
MPEP delayed the onset of the first seizure and completely abolished the mortality associated with pilocarpine-induced status epilepticus. nih.gov Furthermore, MPEP provided protection against the oxidative stress associated with seizures, as evidenced by its ability to prevent alterations in the levels of reactive species and the activity of antioxidant enzymes like catalase and glutathione (B108866) S-transferase. nih.gov It also protected acetylcholinesterase activity from being inhibited by pilocarpine. nih.gov These results strongly suggest that the antagonism of mGluR5 by MPEP has a potent anticonvulsant action and may represent a valuable target for epilepsy treatment. nih.gov
| Parameter | Effect of MPEP Pretreatment | Source |
|---|---|---|
| Latency to First Seizure | Delayed | nih.gov |
| Mortality Rate | Abolished | nih.gov |
| Reactive Species Levels | Protected against alteration | nih.gov |
| Catalase (CAT) Activity | Protected against alteration | nih.gov |
| Glutathione S-transferase (GST) Activity | Protected against alteration | nih.gov |
| Acetylcholinesterase (AChE) Activity | Protected against inhibition | nih.gov |
Orofacial Ectopic Mechanical Allodynia Models
The potential of MPEP to treat chronic pain states, such as neuropathic pain, has been assessed in various preclinical models, including those relevant to orofacial pain conditions which often present with mechanical allodynia. mdpi.comnih.gov Orofacial pain models often involve injury to branches of the trigeminal nerve to mimic conditions like trigeminal neuralgia. mdpi.com
Studies investigating the role of mGluR5 antagonists in neuropathic pain have found that MPEP can alleviate certain pain-related behaviors. In a model of neuropathic pain caused by spinal nerve ligation, MPEP effectively reduced thermal hyperalgesia. nih.gov Its effect on mechanical allodynia—pain evoked by a normally non-painful stimulus—was reported as slight at lower doses in the same study. nih.gov However, another study demonstrated that MPEP produced a dose-dependent increase in the mechanical withdrawal threshold, indicating a reduction in mechanical sensitivity. researchgate.net The underlying mechanism involves the modulation of nociceptor sensitization. researchgate.net Glutamate-mGluR5 signaling in the trigeminal ganglion is known to sensitize sensory neurons, and blocking this pathway can prevent the development of mechanical and thermal hypersensitivity. researchgate.net This suggests that MPEP may be effective in treating pain states characterized by mechanical allodynia, including those affecting the orofacial region.
Cognitive Effects in Preclinical Models, including Fear and Aversive Learning
The role of mGluR5 in cognitive processes, particularly those related to fear and aversive learning, has been extensively studied using MPEP hydrochloride. These investigations provide insight into the potential of mGluR5 antagonism to modulate emotional learning and memory.
In models of fear conditioning, MPEP has been shown to have a significant impact. Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event, leading to a fear response. Research has demonstrated that MPEP can block fear conditioning in rats, suggesting that mGluR5 receptors are critically involved in the acquisition of fear memories nih.gov. The fear-potentiated startle paradigm is a common method used to assess conditioned fear, and the effects of MPEP in this test highlight its anxiolytic potential by interfering with the learning process of fear.
Furthermore, MPEP has been found to attenuate conditioned taste aversion (CTA) in rats nih.gov. CTA is a powerful form of learning where an animal associates a novel taste with subsequent illness or discomfort, leading to the avoidance of that taste in the future. Studies have shown that animals treated with MPEP consume more of a saccharin (B28170) solution that was previously paired with an illness-inducing agent, compared to control animals nih.gov. This attenuation of CTA suggests that mGluR5 receptors play a role in this specific form of associative learning nih.gov. Interestingly, similar experiments using an mGluR1 antagonist did not affect CTA learning, indicating a differential involvement of the Group I mGluR subtypes in taste aversion learning nih.gov.
Table 2: Cognitive Effects of MPEP Hydrochloride in Preclinical Models
| Model | Species | Effect | Finding |
|---|---|---|---|
| Fear Conditioning | Rat | Blocks fear conditioning. | MPEP interferes with the acquisition of fear memories. nih.gov |
| Conditioned Taste Aversion (CTA) | Rat | Attenuates CTA. | MPEP-treated animals showed reduced avoidance of a taste previously paired with illness. nih.gov |
Methodological Approaches in Mpep Hydrochloride Research
In Vivo Experimental Methodologies in Animal Models
In vivo studies in animal models are fundamental to understanding the physiological and behavioral effects of MPEP hydrochloride in a whole, living organism. These methodologies allow researchers to observe the compound's impact on complex systems and behaviors that cannot be replicated in vitro.
Behavioral assays in rodent models are extensively used to evaluate the anxiolytic- and antidepressant-like properties of MPEP hydrochloride. These tests create scenarios that elicit behaviors analogous to human anxiety or depression, and the response of the animals to MPEP administration provides insight into its potential therapeutic effects.
Key findings from these assays include:
Anxiolytic-like Effects: MPEP has demonstrated anxiolytic-like activity in several established models. nih.gov In the Vogel conflict drinking test in rats, MPEP significantly increased the number of shocks accepted to obtain a reward, indicating a reduction in anxiety. nih.govmedchemexpress.com It also showed positive effects in the elevated plus-maze test in rats and the four-plate test in mice. nih.govmedchemexpress.com Importantly, these effects were observed without inducing sedation or impairing motor coordination. nih.gov Studies have shown that repeated administration of MPEP continues to produce anxiolytic-like effects without the development of tolerance. nih.gov
Antidepressant-like Effects: The potential antidepressant effects of MPEP have been assessed using the tail suspension test and the forced swim test (also known as the behavioural despair test). nih.govmdpi.com In the tail suspension test in mice, MPEP was found to shorten the duration of immobility, an effect comparable to that of the established antidepressant imipramine. nih.govmedchemexpress.com However, it was reported to be inactive in the behavioural despair test in rats. nih.govmedchemexpress.com In the olfactory bulbectomy model of depression in rats, chronic MPEP administration successfully restored learning deficits. nih.gov
Interactive Table: Summary of MPEP Hydrochloride Effects in Behavioral Assays
| Assay | Animal Model | Observed Effect | Phenotype |
|---|---|---|---|
| Vogel Conflict Drinking Test | Rat | Increased number of punished responses | Anxiolytic-like |
| Elevated Plus-Maze Test | Rat | Anxiolytic-like effects observed | Anxiolytic-like |
| Four-Plate Test | Mouse | Increased punished crossings at higher doses | Anxiolytic-like |
| Tail Suspension Test | Mouse | Decreased immobility time | Antidepressant-like |
| Behavioural Despair Test | Rat | Inactive | Antidepressant-like |
| Olfactory Bulbectomy Model | Rat | Restored learning deficits after chronic treatment | Antidepressant-like |
In vivo microdialysis and voltammetry are powerful techniques for monitoring real-time changes in neurotransmitter levels within specific brain regions of living animals. nih.gov
Microdialysis: This technique involves inserting a small, semi-permeable probe into a target brain area. nih.gov The probe is perfused with a physiological solution, allowing for the collection of extracellular fluid containing neurotransmitters like glutamate (B1630785) and dopamine (B1211576). nih.gov Analysis of these samples, often via high-performance liquid chromatography, provides a measurement of neurotransmitter concentration changes over time in response to pharmacological agents like MPEP. nih.gov This method is crucial for understanding how MPEP's blockade of mGluR5 receptors affects glutamatergic and other neurotransmitter systems in discrete neural circuits. nih.gov
Voltammetry: Techniques such as fast-scan cyclic voltammetry (FSCV) use a carbon-fiber microelectrode to detect rapid, sub-second changes in the concentrations of electroactive neurotransmitters, particularly dopamine. criver.com By applying a rapidly changing voltage to the electrode, specific neurotransmitters can be oxidized and reduced, generating a measurable current that is proportional to their concentration. criver.com This high temporal resolution is ideal for studying the phasic release of neurotransmitters, which is critical for understanding brain functions related to reward and motivation where mGluR5 is implicated. criver.com
While these methods are standard in neuropharmacology for compounds affecting glutamate and dopamine systems, specific studies detailing their use to measure neurotransmitter release following MPEP hydrochloride administration were not identified in the reviewed literature.
In vivo electrophysiology allows for the direct measurement of the electrical activity of neurons in the brain of a living, often anesthetized or freely moving, animal. This technique is essential for determining how a compound like MPEP hydrochloride modulates neuronal firing, which is the fundamental basis of communication in the nervous system.
The primary method is single-unit recording, where a microelectrode is positioned close to a neuron to record its action potentials or "spikes." nih.gov By recording the firing rate and pattern of a neuron before and after the administration of MPEP, researchers can determine whether the compound has an excitatory or inhibitory effect on specific neuronal populations in targeted brain regions. While some studies have examined MPEP's effects on neuronal currents in in vitro preparations, direct evidence from in vivo electrophysiological recordings demonstrating MPEP's effect on neuronal firing patterns was not found in the reviewed search results. nih.govnih.gov
Positron Emission Tomography (PET) is a non-invasive imaging technique that enables the visualization and quantification of molecular processes in the living brain, including the binding of a drug to its target receptor. nih.gov For MPEP hydrochloride research, PET is used to determine the extent to which the compound occupies mGluR5 receptors at various doses, a concept known as receptor occupancy. nih.gov
This is typically achieved by using a radiolabeled tracer—a molecule that binds to the same receptor as the drug of interest and is tagged with a positron-emitting isotope. A significant portion of the allosteric radioligands developed for mGluR5 are structurally derived from MPEP. nih.gov Key tracers include:
[¹¹C]ABP688
[¹⁸F]FPEB
[¹⁸F]SP203
The general procedure involves a baseline PET scan using the tracer to measure the initial availability of mGluR5 receptors. nih.gov Following administration of MPEP, a second PET scan is performed. The reduction in the tracer's signal in the second scan indicates the percentage of mGluR5 receptors that are occupied by MPEP. nih.gov These studies are critical for translational research, as they bridge the gap between preclinical animal models and human clinical trials by helping to establish effective dosing regimens. nih.gov
Molecular and Cellular Biology Techniques
To understand the mechanisms underlying the behavioral and physiological effects of MPEP hydrochloride, researchers employ techniques from molecular and cellular biology. These methods allow for the investigation of the compound's impact on gene and protein expression within the cell.
Analyzing changes in messenger RNA (mRNA) levels provides a snapshot of which genes are being turned on or off in response to MPEP administration. This is commonly measured using quantitative polymerase chain reaction (qPCR) or microarray analysis.
Studies have shown that MPEP can regulate the expression of specific genes in brain regions associated with anxiety, depression, and addiction:
Neuropeptide Y (NPY): In the hippocampus and amygdala of rats, repeated administration of MPEP was found to potently decrease the expression of NPY mRNA. nih.gov This suggests a regulatory link between mGluR5 and the synthesis of NPY, a peptide involved in anxiety and stress responses. nih.gov
Homer2 and Erk2: In a study on binge alcohol consumption in mice, MPEP treatment reduced drinking but did not significantly alter the mRNA expression of Homer2 or Erk2 in the bed nucleus of the stria terminalis (BNST) or the nucleus accumbens. nih.gov This finding suggests that MPEP's effects on this specific behavior may occur through mechanisms independent of changes in the transcription of these particular genes. nih.gov
mGluR5: Research has also indicated that MPEP treatment can lead to a decrease in mGluR5 gene expression in the adrenal glands of rats. researchgate.net
Interactive Table: Effects of MPEP Hydrochloride on mRNA Expression
| Gene Target | Brain/Tissue Region | Animal Model | Observed Effect on mRNA |
|---|---|---|---|
| Neuropeptide Y (NPY) | Hippocampus, Amygdala | Rat | Potent decrease after repeated administration |
| Homer2 | Bed Nucleus of the Stria Terminalis (BNST), Nucleus Accumbens (NAc) | Mouse | No significant change |
| Erk2 | Bed Nucleus of the Stria Terminalis (BNST), Nucleus Accumbens (NAc) | Mouse | No significant change |
| mGluR5 | Adrenal Gland | Rat | Decrease |
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Immunofluorescence)
Methodological approaches such as Western blotting serve as a fundamental tool for investigating changes in protein expression and phosphorylation states following treatment with MPEP hydrochloride. elsevierpure.com This biochemical assay allows for the detection and quantification of specific proteins, providing insights into the molecular pathways modulated by MPEP. elsevierpure.com
In research concerning organ protection, Western blot analysis has been employed to measure the expression levels of various proteins implicated in cellular injury and survival pathways. For instance, in studies using ex vivo models of liver ischemia/reperfusion, this technique was used to assess the impact of MPEP on key proteins. Following MPEP treatment of livers from donors after cardiac death (DCD), analysis revealed a reduction in the expression of the Intercellular Adhesion Molecule 1 (ICAM-1) and the apoptosis-related proteins caspase-3 and caspase-9. nih.gov Concurrently, an increase in endothelial nitric oxide synthase (eNOS) content was observed, while levels of inducible nitric oxide synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α) remained unchanged. nih.gov MPEP treatment also restored the levels of the oxidative stress-sensitive gene Nrf2 to control values. nih.gov
Furthermore, in studies on cultured rat cortical neurons, Western blotting has been used to confirm the presence of the target receptor, mGluR5, in the cellular models being investigated. nih.gov Beyond expression levels, related assays are used to measure the functional consequences of receptor modulation, such as the analysis of phosphoinositide hydrolysis, to confirm that MPEP acts as an effective mGluR5 antagonist in the specific cell culture system. nih.gov
Morphological Assessments (e.g., Dendritic Spine Analysis)
Morphological assessment of neurons, particularly the analysis of dendritic spines, is a critical method for understanding how MPEP hydrochloride may influence synaptic structure and plasticity. Dendritic spines are small protrusions from a neuron's dendrite that receive most of the excitatory synaptic inputs, and their morphology is closely linked to synaptic strength and stability. mdpi.com
The analysis workflow for dendritic spines involves several steps, including advanced imaging of fluorescently labeled neurons, segmentation of dendrites and spines, and quantification of morphological features. nih.gov High-resolution microscopy is used to capture detailed images of dendritic segments. nih.gov Image analysis software then allows for the measurement of spine density (the number of spines per unit length of the dendrite), as well as detailed morphological classification. nih.gov Spines are often categorized based on their shape, such as "mushroom" spines, which have a large head and a thin neck and are associated with strong, stable synapses, and "thin" spines, which have a smaller head and are considered more plastic. mdpi.comnih.gov Measurements typically include spine length, head width or diameter, and neck width. nih.gov
Ex Vivo Models for Organ Protection Studies (e.g., Liver Ischemia/Reperfusion)
Ex vivo models, particularly those involving ischemia/reperfusion (I/R) injury in organs like the liver, are a crucial methodological approach in MPEP hydrochloride research. These models allow for the study of the compound's protective effects on a whole organ under controlled laboratory conditions, bridging the gap between in vitro cell culture experiments and in vivo studies.
In this setup, an organ is isolated and maintained outside the body in a viable state. It can then be subjected to conditions that mimic clinical scenarios, such as the cold storage of a donor organ followed by warm reperfusion, as happens during transplantation. nih.govmdpi.com
Research has demonstrated that MPEP hydrochloride confers significant protection in ex vivo models of both cold and warm I/R injury in mouse livers. nih.govmdpi.com Studies have shown that the administration of MPEP significantly reduces necrosis and apoptosis in livers subjected to these damaging conditions. nih.gov One key indicator of cell damage is the release of the enzyme lactate (B86563) dehydrogenase (LDH). In an ex vivo model of cold storage, livers preserved in a solution containing MPEP released significantly less LDH compared to control livers. nih.govmdpi.com MPEP has also been shown to improve the viability of hypoxic hepatocytes. mdpi.com These findings suggest that MPEP could have a potential role in protecting hepatic tissue during inflammatory and ischemic events. mdpi.com
| Model | Key Parameter Measured | Observed Effect of MPEP | Reference |
|---|---|---|---|
| Ex Vivo Mouse Liver Cold Storage/Reperfusion | Lactate Dehydrogenase (LDH) Release | Reduced LDH release during cold storage and warm reperfusion | mdpi.com |
| Ex Vivo Mouse Liver Warm I/R Injury | Necrosis | Significantly reduced | nih.gov |
| Ex Vivo Rat DCD Liver Cold Storage | Apoptosis (Caspase-3, Caspase-9) | Reduced levels of caspase-3 and caspase-9 | nih.gov |
| Ex Vivo Rat DCD Liver Cold Storage | Endothelial Function (eNOS) | Increased eNOS content | nih.gov |
| In Vitro Hypoxic Rat Hepatocytes | Hepatocyte Viability | Improved viability | mdpi.com |
Quantitative Electroencephalography (EEG) Studies
Quantitative electroencephalography (qEEG) is a methodological approach used to assess the effects of pharmacologically active compounds like MPEP hydrochloride on the electrical activity of the brain. nih.gov This technique involves placing electrodes on the scalp to record brain waves, which are then mathematically processed to yield quantitative data about various frequency bands and sleep-wake states. nih.govresearchgate.net
In studies using rat models, qEEG has been employed to explore the role of mGluR5 receptors in the regulation of sleep. In these experiments, rats are implanted with electrodes for recording EEG and electromyography (EMG) to accurately distinguish between wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. researchgate.net Following the administration of MPEP, sleep recordings are conducted to analyze changes in sleep architecture.
| Sleep Parameter | Effect Observed | Effective Doses | Reference |
|---|---|---|---|
| REM Sleep | Significantly suppressed (decreased episodes and duration) | 5, 10, 20 mg/kg | |
| REM Sleep Latency | Increased | 5, 10, 20 mg/kg | |
| Non-Rapid Eye Movement (NREM) Sleep | Increased | 10 mg/kg | |
| Slow-Wave Sleep (SWS) Latency | Reduced | 10, 20 mg/kg | |
| Wakefulness Episode Latency | Increased | 10, 20 mg/kg |
Comparative Pharmacology and Analog Development
Comparison with Other mGluR5 Negative Allosteric Modulators (e.g., MTEP, Fenobam, Dipraglurant, M-5MPEP)
The therapeutic potential of targeting mGluR5 has led to the development of numerous NAMs, each with distinct pharmacological characteristics. A comparative analysis of these compounds against MPEP hydrochloride reveals critical differences in their potency, selectivity, and off-target effects.
The potency and selectivity of mGluR5 NAMs are crucial determinants of their therapeutic utility. MPEP hydrochloride itself is a potent antagonist with an IC50 value of 36 nM for the human mGluR5a receptor. nih.gov Subsequent research has led to the development of analogs and other compounds with varied profiles.
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), a close analog of MPEP, was developed to exhibit improved pharmacokinetic properties. nih.gov Fenobam, a non-benzodiazepine anxiolytic, was later identified as a potent and selective mGluR5 NAM, acting at the same allosteric site as MPEP. nih.gov Its Kd values are 54 nM and 31 nM for rat and human mGlu5 receptors, respectively. nih.gov Dipraglurant is another potent and selective mGluR5 NAM with IC50 values of 21 ± 1 nM and 45 ± 2 nM on recombinant and human mGlu5 receptors, respectively. frontiersin.org M-5MPEP, a partial mGluR5 NAM, produces approximately 50% inhibition of the maximal glutamate (B1630785) response. rndsystems.com
Table 1: Comparative Potency of mGluR5 Negative Allosteric Modulators
| Compound | IC50 (nM) | Receptor Type | Reference |
|---|---|---|---|
| MPEP hydrochloride | 36 | Human mGlu5a | nih.gov |
| MTEP | - | - | - |
| Fenobam | 84 | Human mGlu5 (basal activity) | bitlaw.com |
| Dipraglurant | 21 ± 1 | Recombinant mGlu5 | frontiersin.org |
| Dipraglurant | 45 ± 2 | Human mGlu5 | frontiersin.org |
| M-5MPEP | ~50% inhibition | - | rndsystems.com |
A significant consideration in the development of mGluR5 NAMs is their potential for off-target activities, which can lead to undesirable side effects and confound experimental results. MPEP, for instance, has been shown to exhibit activity at NMDA receptors, acting as a non-competitive antagonist at higher concentrations. nih.gov This interaction is thought to contribute to some of its neuroprotective effects observed in preclinical studies, independent of its action on mGluR5. mdpi.com MPEP also acts as a positive allosteric modulator at mGluR4 receptors. tocris.comnih.gov
MTEP was developed in part to address the selectivity issues of MPEP and has been reported to have fewer off-target effects. mdpi.com Studies have shown that MTEP has a lower propensity to interact with NMDA receptors compared to MPEP. mdpi.com Fenobam, while selective for mGluR5, was initially developed as an anxiolytic with an unknown mechanism of action and its clinical use was hampered by side effects such as amnesia and psychotomimetic symptoms. nih.gov Information regarding the off-target profile of Dipraglurant and M-5MPEP is less extensively documented in publicly available literature. However, the development of partial NAMs like M-5MPEP is driven by the hypothesis that submaximal inhibition of mGluR5 may reduce the potential for adverse effects associated with full antagonists. rndsystems.com
The anxiolytic and antiparkinsonian potential of mGluR5 NAMs has been evaluated in various preclinical models. MPEP has demonstrated anxiolytic-like effects in the Vogel conflict test and the elevated plus-maze in rats, and in the four-plate test in mice. nih.gov It has also shown antidepressant-like effects in the tail suspension test in mice. nih.gov
Dipraglurant has also been shown to have anxiolytic-like effects in the Vogel conflict-drinking model and antidepressant-like effects in the forced swim test in rodents. In models of Parkinson's disease, both MPEP and MTEP have shown efficacy in ameliorating motor deficits in animal models. Dipraglurant has also demonstrated antiparkinsonian effects in the haloperidol-induced catalepsy test in rats. frontiersin.org Comparative studies directly evaluating the efficacy of all these compounds in the same preclinical models are limited, but the available data suggest a shared potential for treating anxiety, depression, and motor symptoms associated with Parkinson's disease. nih.govfrontiersin.org
Future Directions and Outstanding Research Questions
Elucidating Underexplored Molecular Pathways Mediated by mGluR5 Antagonism in Specific Cell Types and Brain Regions
While the primary signaling cascade of the mGluR5 receptor through Gq proteins to activate the phospholipase C (PLC) pathway is well-established, the full spectrum of its molecular interactions remains under active investigation. frontiersin.orgyoutube.com The mGluR5 receptor is not a monolithic entity; its function and signaling consequences are highly dependent on its location, whether on neurons, glial cells, or even within the cell nucleus. nih.gov These receptors are prominently expressed in corticolimbic areas of the brain, including the hippocampus, striatum, amygdala, and prefrontal cortex, regions critical for memory, reward, and emotional regulation. researchgate.netnih.gov
Future research must focus on how MPEP hydrochloride's antagonism of mGluR5 specifically affects downstream pathways in different cellular and regional contexts. For instance, mGluR5 activation is known to modulate mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK. frontiersin.org A key research question is whether MPEP hydrochloride's blockade of mGluR5 has uniform or divergent effects on these kinases in astrocytes of the cortex versus neurons of the striatum. Furthermore, studies have revealed a functional link between mGluR5 and protein kinase C epsilon (PKCε) through a PI3K-dependent pathway, a mechanism implicated in alcohol consumption. johnshopkins.edu Dissecting how MPEP hydrochloride disrupts this specific mGluR5-PKCε interaction in the nucleus accumbens could provide profound insights into addiction neurobiology.
Recent proteomic and genetic studies have uncovered novel roles for mGluR5 in regulating mitochondrial function and protein expression. mdpi.com A chronic lack of mGluR5 function leads to changes in the shape and area of postsynaptic mitochondria and alters the expression of mitochondrial proteins. mdpi.com An outstanding question is how acute antagonism with MPEP hydrochloride impacts these mitochondrial dynamics and bioenergetics in specific neuronal populations during different metabolic states. Understanding these cell-type-specific molecular sequelae is critical for interpreting experimental results and predicting the compound's effects in complex biological systems.
Investigation of MPEP Hydrochloride's Role in Other Neurobiological Systems and Pathologies
Research involving MPEP hydrochloride has traditionally focused on its anxiolytic, antidepressant, and anti-addictive properties, as well as its potential in treating pain and Fragile X syndrome. medchemexpress.commedchemexpress.comnih.gov However, the ubiquitous expression of mGluR5 receptors suggests their involvement in a wider array of physiological and pathological processes. nih.govnih.gov
Emerging evidence implicates mGluR5 in the pathophysiology of neurodegenerative disorders beyond what has been commonly studied. The receptor is involved in the progression of Alzheimer's and Parkinson's diseases and has been identified as a player in prion diseases. frontiersin.orgpatsnap.comfrontiersin.org For example, in Alzheimer's models, mGluR5 is thought to mediate the synaptotoxic effects of amyloid-β oligomers, partly through its interaction with the cellular prion protein (PrPc). nih.gov Future studies using MPEP hydrochloride could help clarify the precise contribution of mGluR5 signaling to the pathogenic cascades in these conditions.
The discovery of anti-mGluR5 encephalitis, a rare autoimmune disorder, opens a new research frontier into the neuro-immune role of this receptor. nih.gov Investigating how MPEP hydrochloride affects glial cell activation and inflammatory signaling in the central nervous system could yield valuable insights. Furthermore, the role of mGluR5 in modulating homeostatic processes like sleep is another promising area. researchgate.netnih.gov Research could explore whether MPEP hydrochloride can modify sleep architecture and its potential utility in addressing sleep disturbances that are comorbid with many psychiatric disorders.
Strategies for Mitigating Off-Target Effects in Next-Generation mGluR5 Modulators for Enhanced Research Specificity
The development of subsequent compounds represents a clear strategy for enhancing research specificity. MTEP, a structural analog of MPEP, was developed to be more potent and selective for mGluR5, with fewer off-target actions. nih.govwikipedia.org This progression highlights the value of continued structure-activity relationship studies to refine molecular specificity.
More advanced strategies involve fundamentally different mechanisms of action. One such approach is the development of silent allosteric modulators (SAMs) . A SAM, such as the compound BMS-984923, binds to the allosteric site on the mGluR5 receptor without affecting its response to glutamate (B1630785). However, it can selectively block pathological protein-protein interactions, such as the mGluR5-PrPc complex implicated in Alzheimer's disease. researchgate.net This allows researchers to dissociate the receptor's physiological signaling from its role in a specific disease pathology, offering a highly targeted tool for investigation.
Another innovative strategy is the use of partial negative allosteric modulators (NAMs) , such as M-5MPEP. nih.gov The rationale is that submaximal inhibition of mGluR5 may be sufficient to achieve a desired therapeutic effect while avoiding the adverse effects associated with full inhibition, which are hypothesized to stem from downstream blockade of NMDA receptor function. nih.gov These next-generation modulators, which offer greater specificity and tunable activity, are essential for clarifying the precise roles of mGluR5 in the brain.
Optimizing Preclinical Models for Enhanced Translational Relevance in Academic Research
A persistent challenge in pharmacology is the translational gap between promising preclinical results and clinical outcomes. Despite robust data from animal models, clinical trials of mGluR5 antagonists for conditions like Fragile X syndrome have not been successful, underscoring the need to refine preclinical research strategies. nih.govresearchgate.net
One critical factor to address is the development of tolerance. Studies in mouse models of Fragile X have shown that chronic administration of mGluR5 NAMs can lead to a loss of efficacy. nih.govresearchgate.net Future preclinical models must incorporate long-term dosing regimens to assess the potential for acquired treatment resistance and investigate the underlying downstream molecular adaptations. nih.gov
The timing of pharmacological intervention is another crucial variable. Research has shown that brief treatment with an mGluR5 inhibitor during a critical postnatal developmental window can produce lasting behavioral improvements in mice, which are evident weeks after the drug was discontinued. nih.govresearchgate.net This suggests that the therapeutic window for some disorders may be restricted to specific neurodevelopmental periods. Preclinical trial designs should, therefore, more systematically explore the impact of treatment timing and duration.
Furthermore, enhancing the predictive value of preclinical models requires accounting for biological variables like sex, as responses to mGluR5 antagonism can differ between males and females. frontiersin.org The integrated use of genetic models, such as mGluR5 knockout mice, alongside pharmacological tools like MPEP hydrochloride, is essential for validating that a drug's effects are on-target. mdpi.comnih.gov By designing studies that prospectively address these factors—tolerance, critical treatment windows, sex differences, and on-target validation—the translational relevance of academic research can be significantly enhanced.
Application of Advanced Imaging and Electrophysiological Techniques for Deeper Mechanistic Understanding
To move beyond systemic effects and dissect circuit-level mechanisms, the application of advanced neurotechnologies is indispensable. Electrophysiological techniques, such as patch-clamp recording, have been instrumental in defining the mechanistic actions of MPEP hydrochloride, including its off-target inhibitory effects on NMDA receptor channel kinetics. nih.gov This level of detail is crucial for a precise interpretation of experimental data. In models of Fragile X syndrome, electrophysiology has directly demonstrated that mGluR5 antagonism can reverse cortical hyperexcitability. nih.govresearchgate.net
In parallel, advanced in vivo imaging techniques offer a window into brain-wide receptor dynamics and network function. Positron Emission Tomography (PET) imaging, using specific radioligands like [11C]ABP688 and [18F]FPEB, enables the non-invasive quantification and mapping of mGluR5 availability in the living brain. nih.govqut.edu.au This has been applied to study receptor alterations in human conditions like Alzheimer's disease and alcohol dependence. nih.govqut.edu.au
The future lies in the multimodal integration of these techniques. Combining PET with resting-state functional magnetic resonance imaging (rs-fMRI) allows researchers to correlate regional receptor availability with changes in the functional connectivity of large-scale brain networks. qut.edu.au At the microscopic level, combining two-photon calcium imaging with electrophysiology in awake, behaving animals can reveal how mGluR5 antagonism modulates the activity of specific, genetically-defined cell populations within a functional circuit during a behavioral task. Moreover, electron microscopy can provide ultrastructural evidence of how mGluR5 modulation impacts synaptic components, such as mitochondrial morphology. mdpi.com These integrated approaches are necessary to bridge the gap from molecular action to circuit function and behavior.
Exploring Combinatorial Approaches with Other Pharmacological Agents to Uncover Synergistic Effects
The brain's signaling pathways are highly interconnected, suggesting that targeting a single receptor may be less effective than modulating multiple nodes within a network. Research has shown that MPEP hydrochloride potentiates the rewarding effects of a remarkably wide range of pharmacological agents, including stimulants (nicotine, cocaine), opioids (heroin), and dissociative anesthetics (ketamine). wikipedia.orgnih.gov This indicates a powerful convergence of mGluR5 signaling with the dopamine (B1211576), opioid, and glutamatergic systems.
The functional and physical links between mGluR5 and other receptors, such as the μ-opioid and NMDA receptors, provide a strong rationale for exploring combinatorial pharmacology. nih.govwikipedia.org For example, given MPEP's effects on NMDA receptors, a combination of a low-dose mGluR5 antagonist with a low-dose NMDA receptor modulator could potentially achieve synergistic neuroprotective or antidepressant effects with a reduced side-effect profile compared to high-dose monotherapy.
Future studies should systematically investigate these combinations. In Fragile X syndrome, preclinical work has already suggested that a combined therapy targeting both mGluR and GABAB receptors could be beneficial. nih.gov For alcohol dependence, where the mGluR5-PKCε pathway is implicated, combining MPEP hydrochloride with an agent that targets a downstream component of this cascade, like a PI3K inhibitor, could yield synergistic outcomes. johnshopkins.edu By exploring these rational, mechanism-based combinations, researchers may uncover more effective therapeutic strategies and gain a deeper understanding of the crosstalk between neurotransmitter systems.
Q & A
Q. What is the mechanism of action of MPEP hydrochloride as an mGlu5 receptor antagonist?
MPEP hydrochloride acts as a non-competitive, selective antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It inhibits quisqualate-stimulated phosphoinositide hydrolysis with an IC50 of 36 nM, a key assay used to confirm its activity . Its systemic bioavailability allows for oral or intraperitoneal (IP) administration in vivo, making it suitable for studying central nervous system (CNS) pathways .
Q. What are the solubility and stability considerations for MPEP hydrochloride in experimental settings?
MPEP hydrochloride is soluble in water (up to 5 mM), ethanol, and DMSO (both up to 100 mM). For in vitro studies, reconstitution in DMSO is common, but residual solvent effects must be controlled. Stability is maintained at +4°C for up to 12 months under dry conditions. Prior to use, equilibrate the compound to room temperature for ≥1 hour to avoid solubility issues .
Q. How is MPEP hydrochloride utilized in Fragile X syndrome (FXS) preclinical models?
In Fmr1 knockout mice, MPEP hydrochloride (administered via IP injection at 10–30 mg/kg) reverses FXS phenotypes, including audiogenic seizures, hyperactivity, and dendritic spine abnormalities. These effects are attributed to mGlu5 receptor inhibition, which normalizes exaggerated mGluR-dependent long-term depression (LTD) . Dose-response studies suggest 3.2 mg/kg achieves >80% mGlu5 receptor occupancy in rodents .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values for MPEP hydrochloride across studies?
Variations in IC50 (e.g., 36 nM vs. 1 nM in some analogs like Methoxy-PEPy) may arise from differences in assay systems (e.g., cell lines vs. primary neurons) or functional readouts (e.g., phosphoinositide hydrolysis vs. calcium signaling). To resolve this:
- Standardize assays using recombinant mGlu5-expressing cells.
- Include positive controls (e.g., MTEP) to validate experimental conditions .
Q. What experimental design considerations are critical for optimizing MPEP hydrochloride administration in vivo?
Key factors include:
- Dose selection : Use pharmacokinetic data to align dosing with receptor occupancy (e.g., 2.5–3.2 mg/kg for 50–80% occupancy in rodents) .
- Route of administration : IP injection ensures systemic bioavailability, but oral gavage may mimic chronic treatment paradigms.
- Vehicle controls : Use saline or DMSO (<5% v/v) to isolate compound-specific effects .
Q. How does MPEP hydrochloride compare to other mGlu5 antagonists (e.g., MTEP, fenobam) in rescuing synaptic plasticity deficits?
- Potency : MTEP (IC50 = 1 nM) is more potent than MPEP (IC50 = 36 nM) in vitro, but MPEP shows superior CNS penetration in vivo .
- Toxicity : MPEP is unsuitable for human trials due to off-target effects, whereas fenobam (a clinically tested analog) shows better tolerability .
- Functional rescue : Both MPEP and fenobam normalize AMPA receptor internalization and dendritic spine morphology in Fmr1 KO neurons, but fenobam requires lower doses (1–5 mg/kg) .
Q. What methodological strategies are recommended for analyzing MPEP hydrochloride’s impact on mGluR-LTD in electrophysiological studies?
- Slice preparation : Use acute hippocampal or cortical slices from rodents to preserve synaptic connectivity.
- Pharmacological isolation : Block ionotropic glutamate receptors (e.g., NMDA/AMPA antagonists) to isolate mGlu5-dependent LTD.
- Combination inhibitors : Co-apply MPEP with group I mGluR antagonists (e.g., LY367385) to confirm specificity .
Data Interpretation and Contradictions
Q. Why do some studies report limited efficacy of MPEP hydrochloride in behavioral assays despite strong in vitro activity?
Potential reasons include:
- Blood-brain barrier variability : Strain-specific differences in drug penetration (e.g., C57BL/6 vs. FVB mice).
- Compensatory pathways : Chronic mGlu5 inhibition may upregulate alternative signaling mechanisms.
- Dosing timing : Administer MPEP 30 minutes pre-test to align with peak brain concentration .
Q. How should researchers reconcile MPEP hydrochloride’s efficacy in animal models with its toxicity in humans?
While MPEP reverses FXS phenotypes in mice, its proconvulsant effects and off-target binding (e.g., NMDA receptors) limit clinical translatability. Focus on structural analogs (e.g., basimglurant) with improved safety profiles for translational studies .
Methodological Best Practices
Q. What quality controls are essential for ensuring reproducibility in MPEP hydrochloride studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
